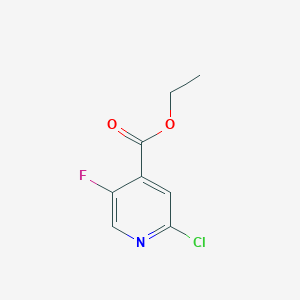

Ethyl 2-Chloro-5-fluoroisonicotinate

Description

Ethyl 2-chloro-5-fluoroisonicotinate, with the chemical formula C₈H₇ClFNO₂ and CAS number 1214346-94-7, is a substituted pyridine (B92270) compound that serves as a valuable intermediate in organic synthesis. avantorsciences.com Its utility stems from the presence of multiple reactive sites on the pyridine ring, allowing for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| CAS Number | 1214346-94-7 |

| Appearance | Not specified |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

Note: Data sourced from publicly available chemical supplier information. bldpharm.comguidechem.com

Halogenated pyridines are a critical class of compounds in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms onto the pyridine ring can significantly alter the molecule's biological activity, metabolic stability, and pharmacokinetic properties. The carbon-halogen bond provides a handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. nih.gov

The presence of both chlorine and fluorine atoms in this compound is particularly noteworthy. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing a wide array of functional groups. evitachem.com The fluorine atom at the 5-position can influence the electronic properties of the pyridine ring and enhance binding affinity to biological targets. The development of efficient methods for the synthesis of such multi-halogenated pyridines is an active area of research. google.com

Isonicotinates, esters of isonicotinic acid, are important synthons, or building blocks, in organic synthesis. The term "synthon" refers to a conceptual unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. The ester group of isonicotinates can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, nitriles, or can participate in various coupling reactions.

This compound combines the reactivity of a halogenated pyridine with the synthetic versatility of an isonicotinate (B8489971). This combination allows for a stepwise and controlled elaboration of the molecule. For instance, the chloro group can be displaced first, followed by modification of the ester functionality, or vice versa, providing chemists with a flexible strategy for the synthesis of complex target molecules. This compound serves as a precursor in the synthesis of various bioactive compounds with potential therapeutic effects. evitachem.com

Despite the synthetic utility of halogenated pyridines, several challenges and unaddressed questions remain. One key area of ongoing research is the development of more efficient and selective methods for the synthesis and functionalization of these compounds. For instance, achieving regioselective C-H functionalization of the pyridine ring without the need for pre-installed directing groups is a significant goal in synthetic chemistry.

Furthermore, a deeper understanding of the structure-activity relationships of compounds derived from this compound is needed. Research is ongoing to explore how the specific substitution pattern of this molecule influences the biological activity of its derivatives. Questions regarding the optimal nucleophiles for substitution at the 2-position to generate novel scaffolds with desirable biological properties are also being actively investigated. The development of new catalytic systems that can facilitate the transformation of the C-Cl bond under milder conditions and with broader substrate scope is another area of active research.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

ethyl 2-chloro-5-fluoropyridine-4-carboxylate |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 |

InChI Key |

BXFPGFWVXTWUJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Chloro 5 Fluoroisonicotinate and Its Precursors

Classical and Contemporary Synthetic Routes to Halogenated Isonicotinates

The synthesis of halogenated isonicotinates, such as Ethyl 2-Chloro-5-fluoroisonicotinate, often begins with the construction and functionalization of the pyridine (B92270) ring, followed by esterification.

Esterification and Derivatization Protocols for Pyridine Carboxylic Acids

The conversion of a pyridine carboxylic acid to its corresponding ethyl ester is a fundamental step in the synthesis of the title compound. The Fischer-Speier esterification is a widely employed and classical method for this transformation. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.

| Carboxylic Acid Precursor | Alcohol | Catalyst | Reaction Conditions | Yield |

| Nicotinic Acid | n-Butanol | Sulfuric Acid | Reflux, 24 hours | 95% masterorganicchemistry.com |

| Isonicotinic Acid | n-Butanol | Sulfuric Acid | Reflux | Substantially the same as nicotinic acid masterorganicchemistry.com |

| Acetic Acid | Ethanol (B145695) | Acid Catalyst | Equilibrium | 65% (with equal reactants) beilstein-journals.org |

| Acetic Acid | Ethanol (10-fold excess) | Acid Catalyst | Equilibrium | 97% beilstein-journals.org |

This table presents illustrative examples of Fischer esterification for pyridine and other carboxylic acids, showcasing the effect of reaction conditions on yield.

Other derivatization protocols for pyridine carboxylic acids include the formation of acid chlorides, which are highly reactive intermediates. Treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield the corresponding acyl chloride. This intermediate can then be readily reacted with an alcohol to form the ester, often under milder conditions than direct esterification.

Regioselective Halogenation Strategies on Pyridine Scaffolds

Achieving the specific 2-chloro-5-fluoro substitution pattern on the isonicotinate (B8489971) ring requires precise control over the halogenation steps. The electronic nature of the pyridine ring, being electron-deficient, makes direct electrophilic halogenation challenging and often requires harsh conditions. chemrxiv.org

One strategy involves the halogenation of a pre-functionalized pyridine ring. For instance, the synthesis of 2,6-dichloro-5-fluoronicotinic acid, a key precursor, has been reported starting from ethyl fluoroacetate (B1212596) and ethyl formate. google.com The resulting 2,6-dihydroxy-5-fluoronicotinate can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) in the presence of a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride, which can be hydrolyzed to the corresponding carboxylic acid. google.com

Another approach to regioselective halogenation involves directing groups. While not directly reported for this compound, the principle of using directing groups to control the position of halogenation on a pyridine ring is a well-established strategy in organic synthesis.

Advanced Synthetic Approaches

More advanced methodologies offer alternative and potentially more efficient routes to this compound and its precursors. These methods often involve catalytic processes and novel reaction conditions.

Catalytic Hydrogenation and Selective Dehalogenation Techniques

A key advanced strategy for the synthesis of 2-chloro-5-fluoro-nicotinates involves the selective dehalogenation of a di-chlorinated precursor. A patented method describes the synthesis starting from a 2,6-dichloro-5-fluoro-nicotinic acid ester. google.com The chlorine atom at the 6-position can be selectively removed via catalytic hydrogenation, leaving the desired 2-chloro-5-fluoro-nicotinate. This selectivity is crucial for the successful synthesis of the target molecule's scaffold.

The reaction is typically carried out in the presence of a palladium-based catalyst, such as a Lindlar catalyst (Pd on CaCO₃, poisoned with lead) or Raney nickel. google.comchemicalbook.com The choice of catalyst and reaction conditions is critical to achieve the desired regioselectivity and prevent over-reduction.

| Precursor | Catalyst | Reaction Conditions | Product | Yield | Reference |

| 2,6-dichloro-5-fluoro-nicotinic acid methyl ester | 5% Raney's nickel | Ethyl acetate (B1210297), triethylamine (B128534), H₂ (3 atm), 40°C, 12 hours | 2-chloro-5-fluoro-nicotinic acid methyl ester | 50% | google.com |

| 2,6-dichloro-5-fluoro-nicotinic acid | Lindlar catalyst | Ethanol, triethylamine, H₂ (3 atm), room temp, 12 hours | 2-chloro-5-fluoro-nicotinic acid | 25% | google.com |

This table details the conditions for the selective catalytic dehalogenation of 2,6-dichloro-5-fluoronicotinic acid and its methyl ester.

Transition Metal-Catalyzed Coupling Reactions in Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they can be employed in the synthesis of precursors to complex pyridine derivatives. While direct application to the synthesis of this compound is not extensively documented in readily available literature, these methods are highly relevant for the synthesis of functionalized pyridine starting materials.

For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be used to introduce various substituents onto a pre-halogenated pyridine ring. cerritos.edu This allows for the construction of a diverse range of pyridine derivatives that could then be further elaborated to the target molecule. The synthesis of fluorinated molecules through transition-metal-catalyzed C-H bond activation is also an area of active research, offering potential future routes to compounds like this compound. beilstein-journals.org

Electrochemical and Photochemical Routes to Halogenated Pyridines

Electrochemical and photochemical methods represent emerging and often more environmentally benign alternatives for the synthesis of halogenated aromatic compounds.

Electrochemical synthesis can be used for the direct halogenation of organic molecules. In the context of pyridines, electrochemical methods can generate halogenating species in situ, potentially offering high regioselectivity under mild conditions. While specific examples for the synthesis of this compound are not prominent in the literature, the electrochemical generation of chlorine from chloride salts for the chlorination of other organic molecules is a known process. acs.org The synthesis of 2-chloropyridine (B119429) from pyridine has been achieved through electrochemical methods.

Photochemical reactions provide another avenue for the formation of carbon-halogen bonds. Photochemical C-H activation and functionalization of pyridines have been reported. nih.gov These reactions often proceed via radical intermediates and can offer unique regioselectivity compared to traditional ionic pathways. For example, the photochemical functionalization of halogenated nicotinic acid derivatives has been demonstrated, suggesting the potential applicability of these methods in the synthesis of complex halogenated pyridines. acs.org However, in some cases, photochemical conditions can lead to dehalogenation, which presents a challenge that needs to be carefully managed. nih.gov

Green Chemistry Methodologies for Sustainable Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound. These methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Solvent-Free and Alternative Solvent Approaches: Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A greener alternative is the use of solvent-free reaction conditions, which can be facilitated by techniques such as high-speed ball-milling (HSBM). Mechanochemistry, through HSBM, can promote esterification reactions at room temperature, significantly reducing energy consumption and eliminating solvent waste. nih.gov For instance, the esterification of various carboxylic acids, including those with pyridine functionalities, has been successfully achieved under solvent-free conditions. nih.gov

Where solvents are necessary, the use of greener alternatives like water or bio-derived solvents is encouraged. For the esterification of pyridine carboxylic acids, processes utilizing solid acid catalysts in solvents like toluene (B28343) have been developed, where the solvent and catalyst can be recovered and reused, minimizing waste.

Atom-Economic Processes: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comprimescholars.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable as they generate fewer byproducts. jocpr.com In the context of synthesizing this compound, the esterification of 2-Chloro-5-fluoroisonicotinic acid with ethanol represents a reaction with potentially high atom economy, as water is the only byproduct.

Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comnih.govnih.gov This technique can be particularly beneficial for the esterification step and other transformations in the synthesis of this compound and its precursors, contributing to a more energy-efficient process. derpharmachemica.comnih.govresearchgate.net

| Green Chemistry Approach | Description | Potential Application in Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemistry (ball-milling). | Esterification of 2-Chloro-5-fluoroisonicotinic acid. |

| Alternative Solvents | Use of environmentally benign solvents like water or recyclable solvents. | Synthesis and purification steps. |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. | Prioritizing addition reactions and catalytic processes over stoichiometric ones. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and reduce energy consumption. | Esterification and other synthetic transformations. |

| Reusable Catalysts | Employing solid acid catalysts (e.g., Dowex H+) that can be easily recovered and reused. | Esterification of the carboxylic acid precursor. nih.gov |

Synthesis and Isolation of Key Precursors

Preparation of 2-Chloro-5-fluoroisonicotinic Acid

The synthesis of the key precursor, 2-Chloro-5-fluoroisonicotinic acid, can be achieved through several strategic pathways.

One prominent method involves the selective de-chlorination of 2,6-dichloro-5-fluoro-nicotinic acid or its corresponding esters. This process typically employs catalytic hydrogenation. The reaction can be carried out using catalysts such as Lindlar catalyst, Raney nickel, or palladium on carbon, in a suitable solvent like methanol (B129727), ethanol, or ethyl acetate. The addition of a base, such as triethylamine, can serve as an auxiliary agent for the hydrogenation dechlorination. Following the selective removal of the chlorine atom at the 6-position, the resulting 2-chloro-5-fluoro-nicotinate can be hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide) at room temperature to yield the desired 2-Chloro-5-fluoroisonicotinic acid. researchgate.netgoogle.com

Another documented synthetic route commences with 2-hydroxyl-nicotinic acid. This pathway involves a sequence of reactions including nitration, chlorination to replace the hydroxyl group, reduction of the nitro group to an amino group, followed by diazotization and a subsequent Schiemann reaction or similar transformation using a fluoride (B91410) source to introduce the fluorine atom. researchgate.net

A further potential route could involve the synthesis of 2-chloro-5-fluoronicotinonitrile, which can be prepared from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com The nitrile can then be subjected to hydrolysis to afford the carboxylic acid.

| Starting Material | Key Transformation(s) | Reagents/Catalysts |

| 2,6-dichloro-5-fluoro-nicotinate | Selective catalytic hydrogenation | Pd/C, Raney Ni, or Lindlar catalyst; H₂; Triethylamine |

| 2-chloro-5-fluoro-nicotinate | Hydrolysis | LiOH, NaOH, or KOH |

| 2-hydroxyl-nicotinic acid | Nitration, Chlorination, Reduction, Diazotization, Fluorination | Various |

| 2-chloro-5-fluoronicotinaldehyde | Conversion to nitrile, followed by hydrolysis | Hydroxylamine, Carbonyl diimidazole, then acid/base |

Purification and Isolation Techniques for Synthetic Intermediates

The purity of synthetic intermediates is paramount for the successful synthesis of the final product. Various techniques are employed to purify the intermediates in the synthesis of this compound.

Crystallization: This is a fundamental and widely used technique for purifying solid organic compounds. For intermediates like 2-Chloro-5-fluoroisonicotinic acid and other nicotinic acid derivatives, crystallization from a suitable solvent system can effectively remove impurities. rsc.orggoogle.comul.ptnih.gov The choice of solvent is critical and is determined by the solubility profile of the compound. The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Sometimes, a mixture of solvents is used to achieve the desired solubility characteristics.

Extraction: Liquid-liquid extraction is a common work-up procedure to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases. For instance, after a reaction, the mixture can be treated with an aqueous solution of a specific pH to protonate or deprotonate the target molecule, thereby altering its solubility and allowing for its separation from neutral impurities. For example, a basic compound like a pyridine derivative can be extracted from an organic solvent into an acidic aqueous solution. Conversely, a carboxylic acid intermediate can be extracted into a basic aqueous solution. google.com

Chromatography: Column chromatography is a powerful purification technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. researchgate.net For intermediates that are difficult to purify by crystallization, silica (B1680970) gel column chromatography is often employed. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of solvents, such as hexane (B92381) and ethyl acetate, is commonly used, with the polarity of the eluent being adjusted to control the retention of the compounds on the silica gel. chemicalbook.comnih.govgoogle.com High-performance liquid chromatography (HPLC) can also be utilized for both analytical purity checks and preparative purification of pyridine carboxylic acid isomers and their derivatives. helixchrom.com

Distillation: For liquid intermediates, distillation under reduced pressure (vacuum distillation) is a standard method for purification. This technique is suitable for thermally stable compounds and separates substances based on differences in their boiling points.

| Purification Technique | Principle of Separation | Application to Intermediates |

| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Purification of solid intermediates like 2-Chloro-5-fluoroisonicotinic acid. |

| Extraction | Differential solubility of the compound in two immiscible liquids, often manipulated by pH. | Work-up of reaction mixtures to separate acidic, basic, or neutral components. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Purification of non-crystalline intermediates or separation of closely related compounds. |

| Distillation | Difference in the boiling points of the components in a liquid mixture. | Purification of liquid intermediates. |

Chemical Reactivity and Transformation Studies of Ethyl 2 Chloro 5 Fluoroisonicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in ethyl 2-chloro-5-fluoroisonicotinate is electron-deficient, making it susceptible to nucleophilic attack. The presence of both chlorine and fluorine atoms offers two potential sites for substitution, leading to a study of regioselectivity and reactivity.

Reactivity Profiling at the C-2 Chloro Position

The chlorine atom at the C-2 position, being adjacent to the ring nitrogen, is activated towards nucleophilic aromatic substitution. This activation arises from the ability of the electronegative nitrogen to stabilize the negative charge developed in the Meisenheimer complex intermediate formed during the reaction.

Studies on related 2-halopyridines have shown that they readily react with a variety of nucleophiles. For instance, reactions with amines, alkoxides, and thiols typically proceed to replace the C-2 halogen. The general order of reactivity for halogens in SNAr reactions on pyridine rings is often F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining addition step. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of SNAr on pyridine systems suggest that the C-2 chloro group is a viable site for substitution.

| Nucleophile | Reagent Example | Expected Product at C-2 |

| Amine | Ammonia (NH₃) | Ethyl 2-amino-5-fluoroisonicotinate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl 2-methoxy-5-fluoroisonicotinate |

| Thiol | Sodium Thiophenoxide (NaSPh) | Ethyl 2-(phenylthio)-5-fluoroisonicotinate |

Selective Substitution of the C-5 Fluoro Group

The fluorine atom at the C-5 position is also a potential leaving group in SNAr reactions. However, its reactivity is generally lower than that of a halogen at the C-2 or C-4 positions. This is because the stabilizing effect of the ring nitrogen on the Meisenheimer intermediate is less pronounced for substitution at the C-5 position.

Despite this, under certain conditions, selective substitution of the C-5 fluoro group can be achieved. The choice of nucleophile and reaction conditions plays a crucial role in directing the regioselectivity. For instance, softer nucleophiles might show a preference for one position over the other. The relative reactivity of the C-2 chloro and C-5 fluoro groups is a subject of interest in synthetic strategies aiming for specific isomers. In many cases, the C-2 position is more reactive, allowing for selective substitution at this site while leaving the C-5 fluoro group intact. To achieve substitution at the C-5 position, the C-2 position might need to be blocked or the reaction conditions carefully optimized.

| Factor | Influence on C-5 Fluoro Substitution |

| Nucleophile | Harder nucleophiles might favor the more electrophilic C-2 position. |

| Temperature | Higher temperatures may be required to overcome the activation barrier for C-5 substitution. |

| Solvent | Polar aprotic solvents typically favor SNAr reactions. |

Mechanistic Investigations and Regioselectivity in SNAr Transformations

The mechanism of SNAr reactions on halogenated pyridines like this compound generally proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, and usually fast, step, the leaving group (chloride or fluoride) is eliminated, restoring the aromaticity of the ring.

The regioselectivity of these reactions is governed by the stability of the Meisenheimer complex. For substitution at the C-2 position, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. For substitution at the C-5 position, this direct resonance stabilization by the ring nitrogen is not possible, resulting in a less stable intermediate and consequently a slower reaction rate.

Transformations Involving the Ester Functionality

The ethyl ester group at the C-4 position of the molecule provides another handle for chemical modification, allowing for its conversion into other functional groups.

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester of 2-chloro-5-fluoroisonicotinic acid can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-5-fluoroisonicotinic acid. This transformation is typically carried out under basic conditions, a process often referred to as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.

Alkaline hydrolysis is generally preferred over acidic hydrolysis for esters because the reaction is irreversible, as the carboxylate salt formed is resistant to further nucleophilic attack.

| Reaction | Conditions | Product |

| Hydrolysis | 1. Aqueous NaOH, heat 2. HCl (aq) | 2-Chloro-5-fluoroisonicotinic acid |

Transesterification Processes for Ester Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this allows for the conversion of the ethyl ester into other esters, such as methyl or benzyl (B1604629) esters, by reacting it with the corresponding alcohol in the presence of a catalyst.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide, which acts as a potent nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This process is typically reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol.

| Reaction | Catalyst | Reactant Alcohol | Product Example |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methanol (B129727) (CH₃OH) | Mthis compound |

| Transesterification | Acid (e.g., H₂SO₄) | Benzyl alcohol (BnOH) | Benzyl 2-chloro-5-fluoroisonicotinate |

Reduction to Alcohol and Derivatization to Amine Analogs

The ethyl ester group of this compound can be readily reduced to a primary alcohol, yielding (2-chloro-5-fluoropyridin-4-yl)methanol. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Powerful hydride reagents like lithium aluminium hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are highly effective for this purpose. nih.gov A milder alternative, sodium borohydride (B1222165) (NaBH₄), can also be employed, often in a protic solvent like methanol or ethanol. researchgate.netnih.gov While NaBH₄ is generally less reactive towards esters than aldehydes or ketones, its efficacy can be enhanced by using a large excess of the reagent or by conducting the reaction at elevated temperatures. researchgate.netacs.org The resulting alcohol, (2-chloro-5-fluoropyridin-4-yl)methanol, is a stable compound and is commercially available. acsgcipr.orgrsc.org

This primary alcohol serves as a key intermediate for the synthesis of various amine analogs through several derivatization pathways.

One common strategy involves a two-step process: activation of the alcohol followed by nucleophilic substitution. The hydroxyl group is a poor leaving group and is typically converted into a better one, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine (B128534). thieme-connect.comacs.org The resulting tosylate is then susceptible to displacement by a variety of nitrogen nucleophiles, including ammonia, primary amines, or secondary amines, to yield the corresponding amine analogs. However, it is noteworthy that for some electron-deficient pyridine methanols, treatment with TsCl can sometimes lead to a competing chlorination side reaction. acs.orgnih.gov

Alternatively, the Mitsunobu reaction provides a more direct route for converting the alcohol into an amine. rsc.org This reaction allows for the condensation of an alcohol with a nitrogen nucleophile (like an amine, phthalimide, or an azide (B81097) which can be later reduced) in a single step. nih.govresearchgate.net The process is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgdicp.ac.cn The Mitsunobu reaction has proven to be a versatile and efficient method for the derivatization of pyridinol compounds. nih.govresearchgate.net

Table 1: Representative Methods for Alcohol to Amine Derivatization This table is based on general methods applicable to pyridyl methanols and not specifically on (2-chloro-5-fluoropyridin-4-yl)methanol.

| Method | Intermediate | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Two-Step (Tosylation-Substitution) | (2-chloro-5-fluoropyridin-4-yl)methyl 4-methylbenzenesulfonate | 1. TsCl, Pyridine or Et₃N 2. Amine (e.g., RNH₂) | The alcohol is first converted to a tosylate to create a good leaving group, which is then displaced by an amine nucleophile. | thieme-connect.comacs.org |

| Mitsunobu Reaction | None (Direct Conversion) | PPh₃, DEAD or DIAD, Amine (e.g., RNH₂) | A one-pot reaction that directly converts the hydroxyl group into an amine functionality with inversion of configuration. | rsc.orgnih.gov |

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-2 position of the pyridine ring is the most reactive site for metal-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring, which facilitates the initial oxidative addition step in the catalytic cycle of palladium or nickel catalysts. These reactions are powerful tools for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound. libretexts.orgorganic-chemistry.org For a substrate like this compound, the C-Cl bond can be coupled with various aryl- or vinyl-boronic acids or their corresponding esters. researchgate.net The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂). mdpi.comfishersci.com

A phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. Ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized biaryl phosphine ligands like XPhos are often used. researchgate.net The reaction requires a base to activate the boronic acid for the transmetalation step; common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). mdpi.comfishersci.com The choice of solvent, catalyst, ligand, and base depends on the specific substrates being coupled. These reactions are generally tolerant of the ester and fluoro functional groups present in the molecule. nih.gov

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex. organic-chemistry.org this compound can, in principle, react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, at the C-2 position. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrogen halide formed during the reaction.

The Sonogashira reaction is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is unique in that it typically requires a dual catalytic system: a palladium complex and a copper(I) co-catalyst (e.g., copper(I) iodide, CuI). youtube.com An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. wikipedia.org The reaction of this compound with a terminal alkyne would yield a 2-alkynyl-5-fluoropyridine derivative. Studies on the Sonogashira coupling of related bromofluorocyanopyridines have demonstrated high efficiency and tolerance for a wide range of functional groups on the alkyne partner, including free alcohols and protected amines. soton.ac.uk

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.org This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The C-Cl bond of this compound can be coupled with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles like amides or carbamates.

The catalytic system typically consists of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand, such as XPhos, SPhos, or RuPhos. rsc.org A strong, non-nucleophilic base is required to deprotonate the amine nucleophile; sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are commonly used. rsc.orgacs.org The reaction is highly versatile and has been successfully applied to various 2-chloropyridine (B119429) substrates for the synthesis of complex pharmaceutical intermediates. acs.org

Beyond the canonical cross-coupling reactions, the reactive C-Cl bond of this compound is amenable to other useful transformations catalyzed by palladium or nickel.

Palladium-catalyzed cyanation allows for the introduction of a nitrile group by coupling the aryl chloride with a cyanide source. While traditional cyanide salts like KCN or NaCN can be used, they are highly toxic and can poison the catalyst. Milder and less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred. nih.govmit.edu These reactions typically use a palladium catalyst with a phosphine ligand and are invaluable for synthesizing aryl nitriles, which are versatile precursors for amines, amides, and carboxylic acids. mit.edursc.org

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative, particularly for forming C(sp²)-C(sp³) bonds. acs.org These reactions couple two different electrophiles, such as an aryl chloride and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant, typically manganese (Mn) or zinc (Zn) powder. thieme-connect.comnih.gov For instance, 2-chloropyridines can be effectively coupled with various alkyl bromides using a catalyst system like NiBr₂ and a bipyridine or bathophenanthroline (B157979) ligand. nih.govnih.gov This method avoids the need to pre-form and handle sensitive organometallic reagents. thieme-connect.comacs.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions This table summarizes reactions applicable to 2-chloropyridine systems, providing a model for the reactivity of this compound.

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Pd(0) catalyst, Phosphine ligand, Base (e.g., K₂CO₃) | researchgate.netmdpi.com |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) catalyst, Phosphine ligand, Base (e.g., Et₃N) | organic-chemistry.org |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | wikipedia.orgsoton.ac.uk |

| Buchwald-Hartwig | Amine/Amide | C(sp²)-N | Pd(0) catalyst, Bulky phosphine ligand, Strong base (e.g., NaOtBu) | rsc.orgacs.org |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | C(sp²)-CN | Pd(0) catalyst, Phosphine ligand | nih.govmit.edu |

| Ni-catalyzed Reductive Coupling | Alkyl Halide | C(sp²)-C(sp³) | Ni(II) catalyst, Ligand, Stoichiometric reductant (e.g., Mn) | acs.orgnih.gov |

Other Reactive Pathways (e.g., Radical Reactions, Cycloaddition Reactions)

While nucleophilic substitution and metal-catalyzed reactions dominate the chemistry of chloropyridines, other pathways can be considered.

Radical reactions involving aryl chlorides are generally less common than those with aryl bromides or iodides due to the stronger C-Cl bond. However, under specific conditions, such as photochemical or radical initiator-induced reactions, the C-Cl bond could potentially participate in radical processes. Studies on the metabolism of 2-chloropyridine have suggested the involvement of radical species, though synthetic applications via this route are not well-established. nih.gov

Cycloaddition reactions , such as the Diels-Alder reaction, are powerful methods for constructing rings. acsgcipr.org Pyridine itself is generally a poor diene in normal electron-demand Diels-Alder reactions due to its aromaticity. However, inverse-electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are more feasible. wikipedia.org Pyridine derivatives can also act as dienophiles or participate in [3+3] cycloadditions or as azomethine ylides in [3+2] cycloadditions under specific conditions to form complex heterocyclic systems. rsc.orgacs.orgacs.org The presence of multiple electron-withdrawing groups on the this compound ring could potentially enable its participation in such transformations, although specific examples are not widely documented.

Derivatization and Analog Synthesis from Ethyl 2 Chloro 5 Fluoroisonicotinate

Preparation of Functionalized Pyridine (B92270) Scaffolds

The reactivity of the C-2 chlorine atom is the primary driver for the derivatization of Ethyl 2-chloro-5-fluoroisonicotinate. This position is susceptible to displacement by various nucleophiles, enabling the construction of highly substituted pyridine rings that are valuable in chemical synthesis.

The chlorine atom at the 2-position of the pyridine ring is readily substituted through several established synthetic methodologies, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methods allow for the precise introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C-2 position for attack by strong nucleophiles. This pathway is effective for introducing oxygen- and nitrogen-based functionalities. For instance, reaction with alcohols or phenols in the presence of a base yields the corresponding ether derivatives, while reaction with primary or secondary amines produces 2-amino-pyridine analogs. fishersci.se

Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-nitrogen bonds with a broader substrate scope and often milder conditions, palladium-catalyzed cross-coupling reactions are frequently employed.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for introducing aryl and heteroaryl moieties by coupling the 2-chloro position with a variety of aryl or heteroaryl boronic acids or their esters. nih.govsemanticscholar.org The reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination: This method provides a highly efficient and general route to C-N bond formation. tcichemicals.com It allows for the coupling of the 2-chloro position with a diverse range of primary and secondary amines, including those that perform poorly in traditional SNAr reactions.

The following table summarizes these key transformations for introducing functionality at the C-2 position.

| Functionality Introduced | Reaction Type | Typical Reagents | General Product Structure |

| Amino (R₂N-) | Buchwald-Hartwig Amination | R₂NH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | Ethyl 2-(dialkyl/aryl)amino-5-fluoroisonicotinate |

| Amino (R₂N-) | Nucleophilic Aromatic Substitution | R₂NH, Base (e.g., K₂CO₃), High Temperature | Ethyl 2-(dialkyl/aryl)amino-5-fluoroisonicotinate |

| Hydroxyl/Alkoxy (RO-) | Nucleophilic Aromatic Substitution | ROH, Strong Base (e.g., NaH) | Ethyl 5-fluoro-2-alkoxy/phenoxyisonicotinate |

| Aryl/Heteroaryl (Ar-) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Ethyl 5-fluoro-2-(aryl/heteroaryl)isonicotinate |

Table 1: Methods for Functionalization of this compound at the C-2 Position.

The derivatives produced in the previous step are not merely final products but serve as advanced, multifunctional chemical building blocks. The presence of both a newly installed group at the C-2 position and the existing ethyl ester at the C-4 position allows for orthogonal chemical strategies.

The ethyl ester at C-4 can undergo a variety of standard transformations:

Hydrolysis: Treatment with aqueous acid or base converts the ester to the corresponding carboxylic acid, which can be used in amide couplings or other carboxylate chemistry.

Amidation: Direct reaction with amines can form amides.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol (hydroxymethyl group).

These transformations, combined with the diverse functionalities introduced at the C-2 position, create a matrix of potential building blocks from a single starting material. For example, a 2-aryl derivative synthesized via a Suzuki coupling can be hydrolyzed to its corresponding carboxylic acid. This product now possesses a biaryl scaffold and a reactive carboxylic acid handle, making it a sophisticated building block for further synthesis.

| Starting Derivative | Transformation at C-4 | Resulting Building Block | Potential Subsequent Reactions |

| Ethyl 5-fluoro-2-arylisonicotinate | Hydrolysis | 5-Fluoro-2-arylisonicotinic acid | Amide bond formation, esterification |

| Ethyl 5-fluoro-2-aminoisonicotinate | Reduction | (5-Fluoro-2-aminopyridin-4-yl)methanol | O-alkylation, oxidation to aldehyde |

| Ethyl 5-fluoro-2-phenoxyisonicotinate | Amidation with R₂NH | 5-Fluoro-2-phenoxyisonicotinamide | Dehydration to nitrile, further N-alkylation |

Table 2: Elaboration of Functionalized Pyridines into Advanced Building Blocks.

Construction of Pyridine-Fused Heterocyclic Systems

The strategic functionalization of this compound provides precursors for the synthesis of more complex molecular architectures, specifically those containing pyridine rings fused to other heterocyclic systems. These structures are of significant interest in materials science and synthetic chemistry.

Polycyclic nitrogen heterocycles can be constructed by employing multi-step synthetic sequences that culminate in a ring-forming reaction. A common strategy involves introducing a substituent at the C-2 position that contains a reactive functional group, which can then participate in a cyclization reaction with a group at the C-3 or C-4 position of the pyridine ring. While direct cyclization involving the C-4 ester is common, more elaborate sequences can build rings across other positions of the pyridine core.

A powerful approach to building fused rings is through intramolecular cyclization, where the reacting functional groups are tethered to the same pyridine scaffold. This can be achieved by reacting this compound with a bifunctional nucleophile.

For example, a reaction with a nucleophile such as 2-aminophenol (B121084) can lead to a tandem SNAr/cyclization sequence. In the first step, the amino group of 2-aminophenol displaces the chlorine atom at the C-2 position. The resulting intermediate contains both a phenolic hydroxyl group and the pyridine C-4 ester in proximity. Subsequent heating, often with a catalyst, can induce an intramolecular condensation or transesterification reaction between the hydroxyl group and the ester, eliminating ethanol (B145695) and forming a new six-membered ring. This specific sequence would yield a derivative of the pyrido[2,3-b] nih.govdoi.orgoxazinone ring system. Such strategies provide a streamlined entry into complex, rigid heterocyclic scaffolds. doi.orgias.ac.in

| Step | Reaction Type | Description | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | The amino group of 2-aminophenol displaces the C-2 chlorine atom. | Ethyl 5-fluoro-2-(2-hydroxyphenylamino)isonicotinate |

| 2 | Intramolecular Cyclization | The phenolic hydroxyl group attacks the C-4 ester carbonyl, eliminating ethanol. | 7-Fluoro-10H-pyrido[2,3-b] nih.govdoi.orgoxazin-10-one |

Table 3: Proposed Synthetic Route to a Pyridine-Fused Heterocycle via Intramolecular Cyclization.

Synthesis of Libraries for Structure-Reactivity Relationship Studies (excluding biological activity)

The reliable and versatile reactivity of this compound makes it an excellent substrate for the generation of chemical libraries through parallel synthesis. mdpi.com Such libraries, comprising systematically varied analogs, are invaluable for conducting structure-reactivity relationship (SRR) studies. These studies aim to understand how specific structural modifications influence the chemical or physical properties of a molecule, such as its reaction kinetics, stability, or spectroscopic characteristics.

In a typical parallel synthesis approach, the starting material is distributed into an array of reaction vessels. To each vessel, a different reactant is added, allowing for the rapid generation of a large number of unique products. For example, by reacting this compound with a diverse set of 50 different boronic acids in a 50-well plate, a library of 50 distinct 2-aryl-5-fluoroisonicotinate esters can be produced efficiently.

The resulting library can then be used to study how the electronic and steric properties of the substituent at the C-2 position influence the reactivity at the C-4 ester. For instance, one could measure the rate of hydrolysis of the ester for each member of the library under identical conditions. This would provide quantitative data correlating the nature of the C-2 substituent with the electrophilicity of the ester carbonyl, yielding a clear structure-reactivity relationship. These studies are fundamental to physical organic chemistry and are crucial for the rational design of molecules with tailored chemical properties.

| Reactant Set A (e.g., Boronic Acids) | Reactant B (Starting Material) | Library Product Matrix | SRR Study Example |

| Ar¹-B(OH)₂ | This compound | Product (Ar¹, Ester) | Correlate Hammett parameter of Ar¹ with the C-4 ester hydrolysis rate. |

| Ar²-B(OH)₂ | This compound | Product (Ar², Ester) | Correlate steric parameter of Ar² with reaction yield. |

| Ar³-B(OH)₂ | This compound | Product (Ar³, Ester) | Correlate ¹⁹F NMR chemical shift with the electronic nature of Ar³. |

| ...Arⁿ-B(OH)₂ | This compound | Product (Arⁿ, Ester) |

Table 4: Conceptual Design of a Chemical Library for Structure-Reactivity Relationship (SRR) Studies.

Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework and probing the environment of the fluorine substituent.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide foundational information on the structure of Ethyl 2-Chloro-5-fluoroisonicotinate. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ethyl ester moiety is readily identified by its characteristic quartet and triplet signals. The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents.

Complementary to ¹H NMR, the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the attached functional groups, providing key data for positional isomer confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous compounds and spectroscopic principles, as experimental data is not publicly available.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | 8.1 - 8.3 | - |

| Pyridine H-6 | 8.5 - 8.7 | - |

| Ethyl -CH₂- | 4.3 - 4.5 (quartet) | 61 - 63 |

| Ethyl -CH₃ | 1.3 - 1.5 (triplet) | 13 - 15 |

| Pyridine C-2 | - | 150 - 152 |

| Pyridine C-3 | - | 125 - 127 |

| Pyridine C-4 | - | 145 - 147 |

| Pyridine C-5 | - | 155 - 157 (doublet, ¹JC-F) |

| Pyridine C-6 | - | 140 - 142 (doublet, ²JC-F) |

Note: The presented data is predictive. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the pyridine ring. Furthermore, coupling between the fluorine and nearby protons (H-6) and carbons (C-5, C-6, and C-4) would be observable in the respective NMR spectra, providing crucial connectivity information.

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would confirm the coupling between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum is invaluable for assigning the carbon signals corresponding to each protonated carbon in the molecule, such as those in the ethyl group and the proton-bearing carbons of the pyridine ring.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of the compound, as well as structural details through fragmentation analysis.

High-resolution mass spectrometry is utilized to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of this compound, which is C₈H₇ClFNO₂. The calculated exact mass for this formula serves as a key confirmation of the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₇ClFNO₂ |

| Calculated Exact Mass | 203.0149 |

| Monoisotopic Mass | 203.0149343 |

Note: Values are based on theoretical calculations.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers insights into its structural components. For this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement, and cleavage of the chloro and fluoro substituents from the pyridine ring. Analyzing these fragmentation pathways allows for the confirmation of the connectivity and the nature of the substituents on the pyridine core.

X-ray Crystallography for Solid-State Structure Determination

Currently, there is a notable absence of publicly available single-crystal X-ray diffraction data for this compound in established crystallographic databases. Consequently, a detailed analysis of its specific crystal structure, including unit cell parameters, space group, and precise atomic coordinates, cannot be provided at this time.

Single Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

While data for the title compound is unavailable, the crystallographic analysis of related halogenated pyridine derivatives can offer general insights into the potential structural motifs. For instance, studies on various substituted pyridines reveal that the planarity of the pyridine ring is a common feature. The substituents, in this case, an ethyl ester, a chloro, and a fluoro group, would be positioned around this core. The precise bond lengths and angles would be influenced by the electronic effects of the halogen atoms and the ester group.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the molecular structure, several types of non-covalent interactions would be expected to govern its solid-state assembly. These could include:

Halogen Bonding: The presence of a chlorine atom on the pyridine ring could lead to the formation of halogen bonds, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring or an oxygen atom of the ester group.

Hydrogen Bonding: Weak C—H···O and C—H···N hydrogen bonds are likely to be present, involving the hydrogen atoms of the ethyl group and the aromatic ring interacting with the oxygen atoms of the ester and the nitrogen of the pyridine ring, respectively.

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds would introduce significant dipole moments in the molecule, leading to dipole-dipole interactions that would play a role in the crystal packing.

The interplay of these various intermolecular forces would dictate the final three-dimensional arrangement of the molecules in the crystal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1740 |

| C-O (Ester) | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

| C-F | Stretching | 1000-1400 |

| Aromatic C=C | Stretching | 1400-1600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

These characteristic vibrational frequencies would serve as a "molecular fingerprint," allowing for the identification and characterization of the compound. A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational properties of the molecule, as some modes may be more active in one technique than the other due to selection rules.

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Property Characterization

Published experimental UV-Vis absorption spectra and detailed photophysical data for this compound are currently scarce. Generally, pyridine derivatives exhibit electronic transitions in the UV region. The presence of the chloro, fluoro, and ethyl ester substituents would be expected to influence the position and intensity of the absorption bands.

The primary electronic transitions would likely be π → π* transitions associated with the aromatic pyridine ring. The halogen and ester substituents could cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted pyridine. Given the lack of extensive conjugation, strong absorption in the visible region would not be expected. A typical UV-Vis spectrum would likely show absorption maxima below 300-350 nm.

Further research would be required to fully characterize the photophysical properties, such as fluorescence quantum yield and phosphorescence, which would provide a deeper understanding of the electronic structure and excited-state dynamics of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic and geometric properties of molecules. For Ethyl 2-Chloro-5-fluoroisonicotinate, these methods could provide a foundational understanding of its stability and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Reactivity Predictions

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of information can be derived.

Key properties that can be predicted using DFT include:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting energy gap, which is a key indicator of chemical reactivity.

Reactivity Descriptors: Calculation of molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated by a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory), is presented below.

| Parameter | Predicted Value |

| C2-Cl Bond Length | (Value in Å) |

| C5-F Bond Length | (Value in Å) |

| C4-C(O)O Bond Length | (Value in Å) |

| N1-C2-C3 Angle | (Value in °) |

| C4-C5-F Angle | (Value in °) |

| Pyridine (B92270) Ring Dihedral | (Value in °) |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Property Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While more computationally intensive than DFT, they can provide highly accurate predictions for energetic and spectroscopic properties.

For this compound, ab initio calculations could be employed to:

Calculate Accurate Energies: Determine precise heats of formation and reaction energies.

Predict Spectroscopic Data: Simulate vibrational spectra (IR and Raman) and NMR chemical shifts. Comparing these theoretical spectra with experimental data is a powerful method for structural confirmation.

Reaction Mechanism Elucidation

Theoretical studies are crucial for understanding the step-by-step pathways of chemical reactions. For a molecule like this compound, which is often used as a building block, understanding its reaction mechanisms is key to improving synthetic yields and selectivity.

Transition State Analysis and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. Locating and characterizing the transition state structure is essential for understanding the kinetics of a reaction. For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, transition state analysis would reveal the geometry and energy of the intermediate Meisenheimer complex.

Energetic Profiles of Key Transformations

A hypothetical reaction coordinate diagram for a substitution reaction involving this compound would illustrate these energetic parameters.

Molecular Dynamics Simulations (e.g., for conformational analysis in solution or solid state)

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. MD simulations could provide insights into the conformational flexibility of the ethyl ester group and how solvent molecules might interact with the compound in solution. In the solid state, MD could be used to understand crystal packing forces and predict material properties.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. In the context of this compound and related pyridine derivatives, QSRR studies can provide valuable insights into the electronic and steric factors that govern their chemical behavior. While specific QSRR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous pyridine-based compounds.

These models are developed by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as Multiple Linear Regression (MLR), to create a predictive equation. chemrevlett.comchemrevlett.com The goal is to develop a robust model that can accurately predict the reactivity of new, unsynthesized compounds within the same chemical class.

A crucial aspect of QSRR modeling is rigorous statistical validation to ensure the model's predictive power and reliability. chemrevlett.com This often involves both internal and external validation techniques. Internal validation assesses the stability of the model using the initial dataset, while external validation evaluates its ability to predict the properties of an independent set of compounds.

Research on various pyridine and bipyridine derivatives has demonstrated the utility of QSRR in predicting biological activity, which is a form of chemical reactivity in a biological system. chemrevlett.comchemrevlett.com For instance, studies have successfully modeled the half-maximal inhibitory concentration (IC50) of pyridine derivatives against cancer cell lines. chemrevlett.comchemrevlett.com These models help in identifying the key structural features that influence the desired activity, thereby guiding the design of more potent analogues.

The following table summarizes typical statistical parameters used to evaluate the quality of a QSRR model, based on findings from studies on pyridine derivatives.

| Statistical Parameter | Description | Typical Value Range |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | 0.80 - 0.91 |

| Q²LOO (Leave-One-Out Cross-Validation Coefficient) | A measure of the model's internal predictive ability. | 0.76 - 0.78 |

| Q²LMO (Leave-Many-Out Cross-Validation Coefficient) | A more rigorous internal validation method where multiple data points are left out. | ~ 0.80 |

The molecular descriptors used in these models are numerical representations of the chemical structure and can be categorized into several types, including:

Electronic Descriptors: Such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters that quantify the size and shape of the molecule.

Topological Descriptors: Which are derived from the 2D representation of the molecule and describe the connectivity of atoms.

The development of a QSRR model for a class of compounds including this compound would involve the selection of relevant descriptors that capture the structural variations responsible for the differences in reactivity. For example, the presence of the chloro and fluoro substituents on the pyridine ring would significantly influence the electronic and steric descriptors, which in turn would be reflected in the QSRR model.

The following table outlines a hypothetical set of descriptors that could be relevant in a QSRR study of functionalized isonicotinates.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Reactivity |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | Influences intermolecular interactions. |

| Steric | Molecular Volume | Affects how the molecule fits into an active site or interacts with other reactants. |

| Topological | Wiener Index | Describes the branching of the molecular structure. |

In silico tools and software are essential for calculating these descriptors and for building and validating the QSRR models. chemrevlett.com The ultimate aim of such computational studies is to accelerate the discovery and optimization of new chemical entities with desired properties, reducing the need for extensive experimental synthesis and testing.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Chemical Synthesis

The utility of Ethyl 2-chloro-5-fluoroisonicotinate in organic synthesis stems from the distinct reactivity of its components. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the pyridine (B92270) ring can undergo various coupling reactions, and the ester group can be hydrolyzed or transformed. This multi-faceted reactivity allows chemists to use it as a scaffold to build more elaborate molecules.

As a synthetic building block, or synthon, this compound offers a reliable method for introducing the 5-fluoropyridinyl moiety into target molecules. The reactive chloro group can be displaced or used as a handle in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings) to attach the heterocyclic core to other organic fragments. This capability is crucial in the development of specialized organic reagents and, notably, in the synthesis of ligands for transition-metal catalysis. The pyridine nitrogen atom can coordinate to a metal center, while the electronic properties of the ring, modulated by the electron-withdrawing halogen substituents, can be used to fine-tune the performance and selectivity of a catalyst.

Substituted pyridines are integral components in the field of materials science, particularly for creating functional organic materials. The general class of compounds including this compound are noted as useful intermediates for producing various functional materials. google.com Pyridine-containing molecules are often used in the development of organic light-emitting diodes (OLEDs), functional dyes, and other electronic materials due to their inherent electronic and photophysical properties. This compound serves as a valuable starting material, with the halogen atoms providing reactive sites for polymerization or for the attachment of other functional groups to create materials with tailored optical, electronic, or thermal properties.

The table below summarizes the key structural features of this compound and their relevance to its role as a synthetic intermediate.

Table 1: Structural Features and Synthetic Utility of this compound

| Structural Feature | Synthetic Role / Reactivity | Potential Applications |

|---|---|---|

| Pyridine Ring | Core heterocyclic scaffold; can coordinate to metals. | Agrochemicals, Catalytic Ligands, Electronic Materials |

| 2-Chloro Substituent | Site for nucleophilic aromatic substitution and cross-coupling reactions. | Attachment of other functional groups; ligand synthesis. |

| 5-Fluoro Substituent | Modulates electronic properties; enhances metabolic stability in final products. | Agrochemicals, Pharmaceuticals |

| Ethyl Ester Group | Can be hydrolyzed to a carboxylic acid or converted to other functional groups. | Modification of solubility; serves as a synthetic handle. |

Integration into Catalyst Development and Optimization

In the field of catalysis, the design of organic ligands is paramount for controlling the activity and selectivity of metal catalysts. This compound is a building block that can be integrated into this process. By reacting the compound through its chloro or ester functionalities, chemists can synthesize a library of novel pyridine-based ligands. The electronic influence of the fluoro and chloro groups on the pyridine ring can systematically alter the properties of the resulting metal complex. This allows for a rational approach to catalyst optimization, where different ligands are screened to find the ideal catalyst for a specific chemical transformation, leading to higher yields, better selectivity, and more efficient industrial processes.

Use in Polymer Chemistry as a Monomer or Modifying Agent

The reactivity of this compound makes it a candidate for use in polymer chemistry. It can potentially be used as a monomer in polycondensation or cross-coupling polymerization reactions by leveraging its two reactive halogen sites (after conversion of the ester to another suitable group). The incorporation of the rigid, polar fluoropyridine unit into a polymer backbone can impart desirable properties such as increased thermal stability, flame retardancy, and specific optoelectronic characteristics. Alternatively, it can be used as a modifying agent, grafted onto an existing polymer chain to functionalize the material with the properties of the heterocyclic ring.

Development of Novel Synthetic Tools and Methodologies

The unique electronic and steric properties of polysubstituted aromatic compounds like this compound drive the development of new synthetic methods. The challenge of selectively reacting one position on the ring over another encourages chemists to create more refined and sophisticated catalytic systems and reaction conditions. For example, developing a cross-coupling reaction that selectively targets the C-Cl bond without affecting the C-F bond requires a highly specific catalyst. Research utilizing such building blocks contributes to the broader toolkit of synthetic organic chemistry, enabling the construction of increasingly complex molecules with high precision.

The following table outlines the potential applications of this compound as a key chemical intermediate in various fields of research and development.

Table 2: Potential Applications of this compound as a Chemical Intermediate

| Field of Application | Role of the Compound | Rationale | Supporting Evidence |

|---|---|---|---|

| Agrochemicals | Precursor to active ingredients. | Pyridine core is common in pesticides; fluorine enhances efficacy. | Class of compounds cited as agrochemical intermediates. google.com |

| Organic Reagents & Catalysis | Building block for catalytic ligands. | Pyridine nitrogen coordinates to metals; halogens tune electronic properties. | General utility of halogenated pyridines in ligand synthesis. |

| Advanced Materials | Intermediate for functional materials. | Pyridine structures used in OLEDs and functional dyes. | Class of compounds cited as intermediates for functional materials. google.com |

| Polymer Chemistry | Potential monomer or modifying agent. | Rigid, polar structure can enhance polymer properties like thermal stability. | Utility as a functionalized building block for polymerization. |

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Pathways for Fluorinated Pyridines

The synthesis of fluorinated pyridines, key structural motifs in pharmaceuticals and agrochemicals, is a central theme in modern organic chemistry. eurekaselect.com Traditional methods for introducing fluorine into pyridine (B92270) rings often require harsh conditions and can suffer from a lack of regioselectivity. rsc.orgchemrxiv.orgnih.gov Consequently, a major thrust of current research is the development of novel and more efficient synthetic pathways.

Recent advancements have seen the emergence of innovative strategies that offer milder reaction conditions and improved control over the placement of the fluorine substituent. One such approach involves the Rh(III)-catalyzed C–H functionalization for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to construct the fluorinated pyridine ring in a single step and its tolerance of a variety of functional groups on both the oxime and alkyne coupling partners. nih.gov

Another promising avenue is the direct fluorination of pyridine N-oxides . This strategy has been shown to be effective for the synthesis of meta-fluorinated pyridines, which are often challenging to access through traditional nucleophilic aromatic substitution reactions. rsc.org The use of pyridine N-oxides activates the ring towards fluorination at positions that are otherwise difficult to functionalize. rsc.org

Furthermore, the use of Zincke imine intermediates has opened up new possibilities for the regioselective halogenation of pyridines. chemrxiv.orgnih.govnih.gov This strategy involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms the electron-deficient pyridine into a more reactive intermediate, allowing for precise control over the site of halogenation. chemrxiv.orgnih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Rh(III)-Catalyzed C–H Functionalization | One-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov | High efficiency, broad substrate scope, and good regioselectivity. nih.gov |

| Direct Fluorination of Pyridine N-Oxides | Enables the synthesis of meta-fluorinated pyridines. rsc.org | Access to otherwise challenging substitution patterns. rsc.org |

| Zincke Imine Intermediates | Ring-opening, halogenation, ring-closing sequence. chemrxiv.orgnih.gov | High regioselectivity for halogenation at various positions. chemrxiv.orgnih.govnih.gov |

Exploration of New Reactivity Modes and Selective Transformations

Beyond the synthesis of the core fluorinated pyridine ring, there is a growing interest in exploring new ways to selectively functionalize these molecules. The inherent electronic properties of the pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, present unique challenges and opportunities for selective transformations. chemrxiv.orgnih.gov

Researchers are actively investigating methods for the site-selective functionalization of pyridines . For instance, strategies have been developed for the selective C-H functionalization at the 2-, 3-, and 4-positions of the pyridine ring. nih.govacs.orgdigitellinc.comresearchgate.net These methods often rely on the use of specific directing groups or the temporary dearomatization of the pyridine ring to control reactivity. researchgate.net

The use of unconventional intermediates , such as heterocyclic phosphonium salts, has emerged as a powerful tool for achieving regioselective functionalization. acs.orgmountainscholar.org These intermediates can be used to introduce a variety of substituents at specific positions on the pyridine ring, including halogens, amines, and fluoroalkyl groups. nih.govmountainscholar.orgchemrxiv.org

Moreover, the development of late-stage functionalization techniques is of paramount importance, particularly in the context of drug discovery. nih.gov These methods allow for the modification of complex molecules, such as pharmaceuticals and agrochemicals, in the final steps of a synthetic sequence, enabling the rapid generation of analogs for structure-activity relationship studies. chemrxiv.orgnih.gov

Integration with High-Throughput Experimentation and Automated Synthesis Technologies